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Compound Name: 3-amino-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B181071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-amino-1-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the

pyrazolone family. Pyrazolone derivatives are of significant interest in medicinal chemistry and

drug development due to their diverse biological activities, which include anti-inflammatory,

analgesic, antipyretic, and antimicrobial properties. The physicochemical properties of these

compounds are crucial for understanding their pharmacokinetic and pharmacodynamic profiles,

including absorption, distribution, metabolism, and excretion (ADME). This technical guide

provides an in-depth overview of the core physicochemical properties of 3-amino-1-phenyl-
1H-pyrazol-5-ol, with a focus on its structure, tautomerism, and key chemical data.

Chemical Structure and Tautomerism
One of the most critical aspects of the chemistry of 3-amino-1-phenyl-1H-pyrazol-5-ol is its

existence in different tautomeric forms. Tautomers are isomers of a compound that readily

interconvert, and their equilibrium can be influenced by factors such as solvent, pH, and

temperature. For 3-amino-1-phenyl-1H-pyrazol-5-ol, three main tautomeric forms are

possible: the OH-form (enol), the CH-form (keto), and the NH-form (imine).

Caption: Tautomeric forms of 3-amino-1-phenyl-1H-pyrazol-5-ol.
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Quantitative data for the specific compound 3-amino-1-phenyl-1H-pyrazol-5-ol is limited. The

following tables summarize available computed data from reputable sources, alongside

experimental data for closely related compounds to provide a comparative context.

Table 1: General Physicochemical Properties

Property
Value (3-amino-1-
phenyl-1H-pyrazol-
5-ol)

Data Type Source

Molecular Formula C₉H₉N₃O --- PubChem[1]

Molecular Weight 175.19 g/mol Computed PubChem[1]

CAS Number 28710-97-6 --- PubChem[1]

IUPAC Name
5-amino-2-phenyl-1H-

pyrazol-3-one
--- PubChem[1]

Table 2: Computed Physicochemical Properties

Property Value Source

XLogP3 0.4 PubChem[2]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 175.07456 g/mol PubChem[1]

Monoisotopic Mass 175.07456 g/mol PubChem[1]

Topological Polar Surface Area 71.7 Å² PubChem

Heavy Atom Count 13 PubChem

Complexity 243 PubChem[1]
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Table 3: Experimental Physicochemical Properties of Related Compounds

Property Compound Value Source

Melting Point
3-amino-5-

phenylpyrazole
124-127 °C Sigma-Aldrich[3]

Melting Point
3-methyl-1-phenyl-1H-

pyrazol-5-ol
130 °C PubChem[4]

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-
ol is not readily available in the searched literature. However, a general and widely used

method for the synthesis of 1-phenyl-3-substituted-pyrazol-5-ones involves the condensation of

a β-ketoester with phenylhydrazine.

General Synthesis of 1-phenyl-3-substituted-pyrazol-5-ones

A common synthetic route to this class of compounds is the reaction of phenylhydrazine with

an appropriate β-ketoester. For the synthesis of 3-amino-1-phenyl-1H-pyrazol-5-ol, a suitable

starting material would be an ester of 3-amino-3-oxopropanoic acid.

Reaction:

Phenylhydrazine + Ethyl 3-amino-3-oxopropanoate → 3-amino-1-phenyl-1H-pyrazol-5-ol +
Ethanol

General Procedure:

Reaction Setup: A solution of phenylhydrazine in a suitable solvent (e.g., ethanol or acetic

acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer.

Addition of Reactant: The β-ketoester (in this case, an ester of 3-amino-3-oxopropanoic acid)

is added dropwise to the phenylhydrazine solution at room temperature.
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Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 6

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the

solvent is removed under reduced pressure.

Purification: The crude product is then purified by recrystallization from a suitable solvent

(e.g., ethanol, water, or a mixture thereof) to yield the pure pyrazolone derivative.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical

structure and confirm the presence of the different tautomers.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H,

O-H).

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Melting Point Analysis: To assess the purity of the compound.

Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 3-
amino-1-phenyl-1H-pyrazol-5-ol.
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Caption: General workflow for synthesis and characterization.

Biological Activity and Signaling Pathways
While specific signaling pathways for 3-amino-1-phenyl-1H-pyrazol-5-ol have not been

detailed in the available literature, pyrazole derivatives are known to interact with a variety of

biological targets. Their anti-inflammatory effects are often attributed to the inhibition of
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cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).

Other pyrazolone derivatives have been shown to modulate the activity of various kinases and

other enzymes involved in cellular signaling. Further research is required to elucidate the

specific molecular targets and signaling pathways modulated by 3-amino-1-phenyl-1H-
pyrazol-5-ol.

Conclusion
3-amino-1-phenyl-1H-pyrazol-5-ol is a molecule of interest with potential applications in drug

discovery, underscored by the known biological activities of the pyrazolone class. A key feature

of this compound is its existence in multiple tautomeric forms, which significantly influences its

physicochemical and biological properties. While comprehensive experimental data for this

specific molecule is not abundant, this guide provides a summary of its known computed

properties and a framework for its synthesis and characterization based on established

methods for related compounds. Further experimental investigation is necessary to fully

characterize its physicochemical profile and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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